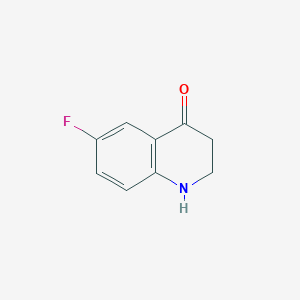
6-Fluoro-2,3-dihydroquinolin-4(1H)-one
説明
6-Fluoro-2,3-dihydroquinolin-4(1H)-one is an organic compound with the molecular formula C9H8FNO . It is used for research and development purposes .
Synthesis Analysis
The synthesis of 6-Fluoro-2,3-dihydroquinolin-4(1H)-one involves several steps. One method involves the use of manganese (IV) oxide, iodine, and trichlorophosphate in 1,2-dichloro-ethane at 50℃ for 2 hours . Another method involves the use of trifluorormethanesulfonic acid in 1,2-dichloro-ethane at 0 - 20℃ for 0.25 hours .Molecular Structure Analysis
The linear structure formula of 6-Fluoro-2,3-dihydroquinolin-4(1H)-one is C9H8FNO . More detailed structural information can be obtained through various spectroscopic techniques such as NMR, HPLC, LC-MS, UPLC, and more .Physical And Chemical Properties Analysis
The molecular weight of 6-Fluoro-2,3-dihydroquinolin-4(1H)-one is 165.16 . It should be stored in a dark place, under an inert atmosphere, at 2-8°C .科学的研究の応用
Antitubercular Potency
A study focused on a library of substituted 4-hydroxyquinolin-2(1H)-ones, which included 6-fluoro-4-hydroxy-3-phenylquinolin-2(1H)-one, for their antitubercular properties. It was found that these derivatives showed minimal inhibitory concentrations against Mycobacterium tuberculosis and Mycobacterium bovis, suggesting potential application in treating tuberculosis without significant acute toxicity or genotoxicity (M. B. de Macedo et al., 2017).
Antifungal Activity
The synthesis of 8-fluoro-2,3-dihydroquinoline-4(1H)-one semicarbazone derivatives was explored, revealing antifungal activities against various fungi. These findings indicate the potential for 6-Fluoro-2,3-dihydroquinolin-4(1H)-one derivatives in developing new antifungal agents (Guo Chun, 2012).
Immunobiological Efficacy
A fluoroquinolone derivative, 6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate, was studied for its cytotoxicity, anti-cancer reactivity, and immunomodulatory properties. This research suggests that the 6-Fluoro-2,3-dihydroquinolin-4(1H)-one scaffold could be valuable in developing immunotherapeutic agents (S. Jantová et al., 2018).
Fluorescence Studies for Hybridization of Oligodeoxyribonucleotides
Research on novel fluorophores related to 6-Fluoro-2,3-dihydroquinolin-4(1H)-one demonstrated their utility in fluorescence studies, particularly in enhancing the hybridization affinity of oligodeoxyribonucleotides. This application is significant in biochemical and medical research fields (Shipra Singh & Ramendra K. Singh, 2007).
PET Imaging of Human Neurofibrillary Tangles
The compound [18 F]MK-6240, a derivative of 6-(fluoro)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine, has been developed for PET imaging of human neurofibrillary tangles, suggesting its importance in neuroimaging and the study of neurodegenerative diseases (T. Collier et al., 2017).
Safety And Hazards
The safety data sheet for 6-Fluoro-2,3-dihydroquinolin-4(1H)-one indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .
特性
IUPAC Name |
6-fluoro-2,3-dihydro-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO/c10-6-1-2-8-7(5-6)9(12)3-4-11-8/h1-2,5,11H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTSMXKUXNFFCGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(C1=O)C=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-2,3-dihydroquinolin-4(1H)-one | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

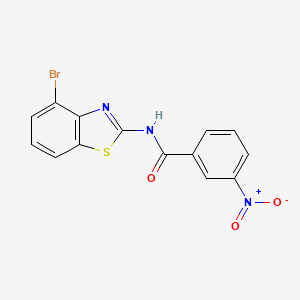
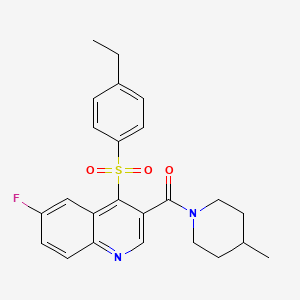
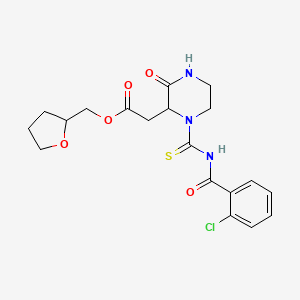
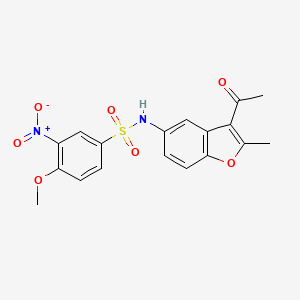
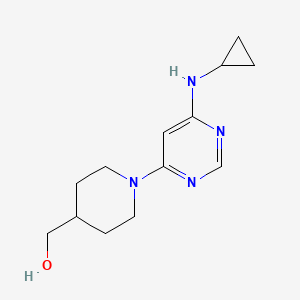
![4-[[(Z)-2-cyano-3-(2,5-dichloro-3-phenylimidazol-4-yl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2391619.png)
![(E)-4-(2,4-dichlorophenoxy)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxobutanenitrile](/img/structure/B2391620.png)
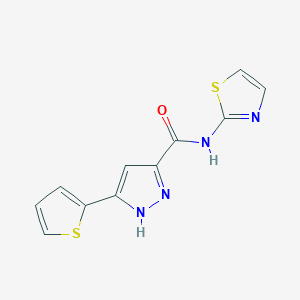
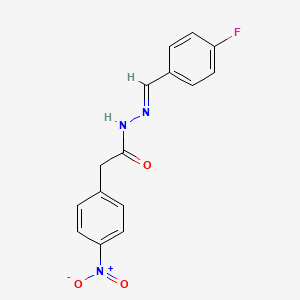
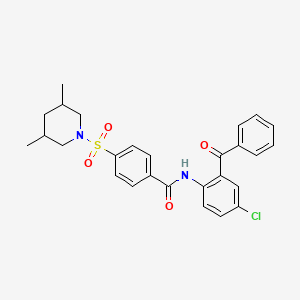
![6-[4-[2-(2-Methylphenyl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2391627.png)
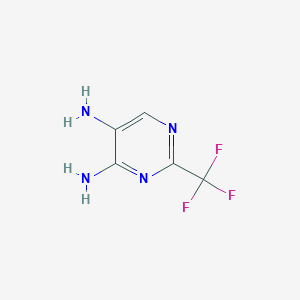
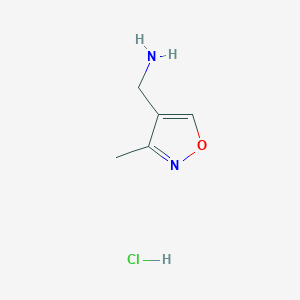
![Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperidine-4-carboxylate](/img/structure/B2391633.png)